Fmoc-L-2-Chloro-4-fluorophe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

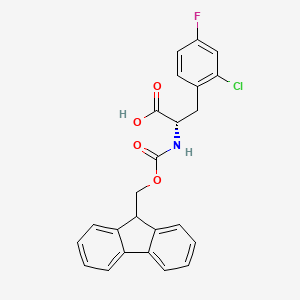

Fmoc-L-2-Chloro-4-fluorophe is a fluorinated amino acid . Its IUPAC name is (2S)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . It has a molecular formula of C24H19ClFNO4 and a molecular weight of 439.86 .

Synthesis Analysis

The synthesis of this compound involves the use of 9-Fluorenylmethoxycarbonyl (Fmoc) group in chemical peptide synthesis . The Fmoc group is used for the protection of the Na-amino group of an activated incoming amino acid . The Fmoc group is base-labile and allows for very rapid and highly efficient synthesis of peptides .

Chemical Reactions Analysis

The chemical formation of the peptide bond in the synthesis of this compound requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 639.9±55.0 °C at 760 mmHg . It should be stored at 2-8 °C .

Applications De Recherche Scientifique

Biochemical Probes for Neurochemistry

Fmoc-protected amino acids, including derivatives like 4-[18F]Fluoro-L-m-tyrosine (FMT), serve as biochemical probes for studying presynaptic dopaminergic function in the brain using positron emission tomography (PET). These compounds, through selective decarboxylation in specific brain regions, facilitate non-invasive evaluation of central dopaminergic mechanisms, offering insights into neurological conditions and brain function (Melega et al., 1989).

Antibacterial Composite Materials

The development of peptide- and amino-acid-based nanotechnology has led to the creation of antibacterial composite materials. Nanoassemblies formed by Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, exhibit substantial antibacterial capabilities. These materials, when integrated within resin-based composites, inhibit bacterial growth without affecting mammalian cell lines, showcasing potential for biomedical applications (Schnaider et al., 2019).

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis utilizing Fmoc-protected amino acids has become a cornerstone in bioorganic chemistry. This method allows for the efficient and precise assembly of peptides and small proteins under a variety of conditions, enabling the synthesis of biologically active compounds and contributing significantly to the field of peptide research (Fields & Noble, 2009).

Hydrogelation and Self-Assembly

The self-assembly and hydrogelation properties of Fmoc-protected phenylalanine derivatives have been extensively studied. These compounds can form hydrogels and undergo self-assembly into fibrils, which is influenced by side-chain modifications, including fluorination. Such characteristics make them suitable for developing low molecular weight hydrogelators for biomedical applications, including drug delivery and tissue engineering (Ryan et al., 2011).

Analytical Methods and Material Science

Fmoc-protected amino acids play a crucial role in analytical chemistry, particularly in the high-performance liquid chromatography (HPLC) of amino acids and peptides. These compounds allow for sensitive detection and quantification, essential for protein identification and quality control in biological samples (Ou et al., 1996).

Mécanisme D'action

Target of Action

Fmoc-L-2-Chloro-4-fluorophe is primarily used in peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .

Mode of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound acts as a temporary protecting group for the amino group of an amino acid during peptide synthesis . This protection allows for the selective addition of other amino acids to the peptide chain without unwanted side reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . During SPPS, the Fmoc group is removed by a base, usually piperidine, allowing the next amino acid in the sequence to be added . This process is repeated until the desired peptide sequence is achieved .

Pharmacokinetics

It’s known that the compound is stable under acidic conditions and can be rapidly removed by a base . This suggests that the compound’s bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be significantly influenced by the pH of the environment.

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, this compound allows for the precise assembly of complex peptides .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable under acidic conditions and is removed by a base . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, proper storage guidelines include keeping it in a cool, dry place away from oxidizing agents or sources of ignition .

Safety and Hazards

Orientations Futures

The Fmoc group, which is used in the synthesis of Fmoc-L-2-Chloro-4-fluorophe, has many beneficial attributes that allow for very rapid and highly efficient synthesis of peptides . This makes it a valuable resource for research in the post-genomic world . The development and use of this Na-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes is a promising future direction .

Propriétés

IUPAC Name |

(2S)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOFFSUHDCOUGW-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide](/img/structure/B2814943.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)

![1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2814947.png)

![4-propyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2814950.png)

![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)

![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)